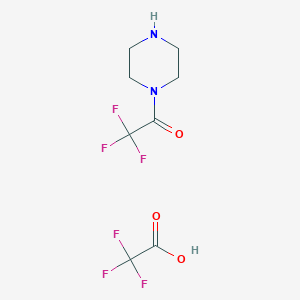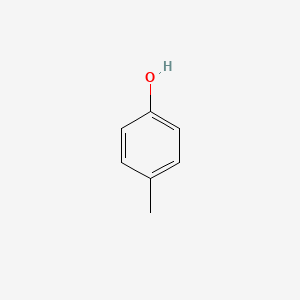
cis-4-Nonenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Nonenal is an organic compound with the molecular formula C9H16O. It is a type of unsaturated aldehyde, specifically a nonenal, which is characterized by the presence of a double bond and an aldehyde group. This compound is known for its distinctive odor, often described as a grassy or cucumber-like smell. It is commonly found in aged human skin and is associated with the characteristic odor of aging.
Aplicaciones Científicas De Investigación
cis-4-Nonenal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in the aging process and its effects on human skin.
Medicine: Research is ongoing to understand its potential impact on age-related diseases and conditions.
Industry: It is used in the fragrance industry to create specific scents and in the food industry as a flavoring agent.
Mecanismo De Acción
Target of Action
It is known that cis-4-nonenal is a deuterated labeled compound , which suggests that it may be used as a tracer in biochemical research.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterated labeled compound, it is likely used in research to trace the effects of certain biochemical processes .
Action Environment
It is known that the compound is stable under room temperature conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-4-Nonenal can be synthesized through various methods. One common approach involves the oxidation of cis-4-Nonene. The reaction typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of octene, followed by isomerization and oxidation. This method allows for the large-scale production of the compound with high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: cis-4-Nonenal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Addition Reactions: Hydrogen (H2) with a palladium catalyst for hydrogenation.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: cis-4-Nonenol.
Addition Reactions: Saturated aldehydes or alcohols, depending on the reagent used.
Comparación Con Compuestos Similares
trans-4-Nonenal: Another isomer of 4-Nonenal with a different spatial arrangement of atoms.
6-Nonenal: An isomer with the double bond located at a different position in the carbon chain.
4-Hydroxy-2-Nonenal: A related compound with a hydroxyl group and an additional double bond.
Uniqueness of cis-4-Nonenal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike its isomers, it is more commonly found in aged human skin and has been extensively studied for its role in age-related changes.
Propiedades
Número CAS |
2277-15-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.225 |
Pureza |
90% min. |
Sinónimos |
cis-4-Nonenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)





